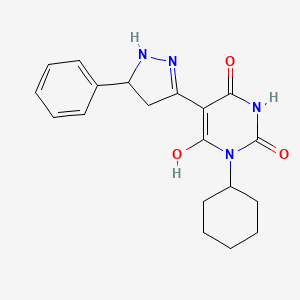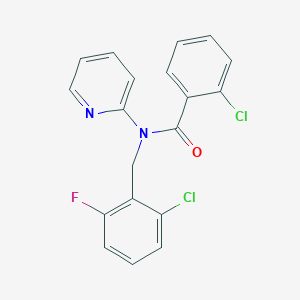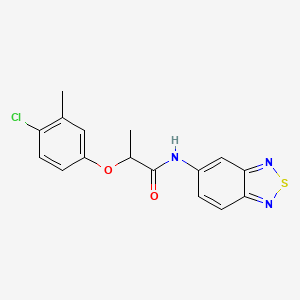![molecular formula C26H23N3O2 B11328282 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one](/img/structure/B11328282.png)
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンは、キナゾリンオン誘導体の一種である複雑な有機化合物です。この化合物は、キナゾリンオンコアがインドール部分に結合しているという独自の構造が特徴です。キナゾリンオンとインドールの両方の構造を1つの分子に持つことから、医薬品化学や薬理学を含むさまざまな科学研究分野で注目を集めています。
2. 製法
合成ルートと反応条件
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンの合成は、一般的に容易に入手可能な出発物質から始まり、複数のステップを必要とします。一般的な合成ルートには、次のステップが含まれます。
インドール部分の形成: インドール構造は、フィッシャーインドール合成によって合成できます。フィッシャーインドール合成は、酸性条件下でフェニルヒドラジンとアルデヒドまたはケトンを反応させる方法です。
キナゾリンオンコアの形成: キナゾリンオンコアは、アントラニル酸と適切なアミンを反応させ、続いて環化させることで合成できます。
インドールとキナゾリンオンのカップリング: 最後のステップでは、ベンジル基などの適切なリンカーを介して、インドール部分をキナゾリンオンコアに結合させます。この反応は、塩基性条件下で行われます。
工業生産方法
この化合物の工業生産では、収率と純度を高めるために、上記の合成ルートを最適化する必要があります。これには、高度な触媒の使用、反応条件の最適化、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
3. 化学反応の分析
反応の種類
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンは、さまざまな種類の化学反応を起こす可能性があります。これには、次のようなものがあります。
酸化: この化合物は酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: 還元反応は、ケトン基をアルコールに変換したり、二重結合を還元したりするために使用できます。
置換: この化合物は、求核置換反応または求電子置換反応によって、新しい置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン (Cl2, Br2) や求核剤 (NH3, OH-) などの試薬が置換反応に使用されます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって、追加の酸素含有官能基を持つキナゾリンオン誘導体が生成される可能性があります。一方、還元によって、アルコール誘導体が生成される可能性があります。
4. 科学研究への応用
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンは、次のようなさまざまな科学研究の応用を持っています。
医薬品化学: この化合物は、抗がん、抗炎症、抗菌などの潜在的な治療特性について研究されています。
生物学: これは、細胞プロセスや経路への影響を調査するために、生物学的調査で使用されます。
薬理学: この化合物は、吸収、分布、代謝、排泄を含む薬物動態と薬力学について評価されます。
工業: これは、他の複雑な有機分子の合成における中間体として、または分析化学における参照化合物として使用される場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Core Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate amine, followed by cyclization.
Coupling of Indole and Quinazolinone: The final step involves coupling the indole moiety with the quinazolinone core through a suitable linker, such as a benzyl group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
科学的研究の応用
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference compound in analytical chemistry.
作用機序
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンの作用機序は、特定の分子標的や経路との相互作用に関連しています。この化合物は、次のようなメカニズムによって効果を発揮する可能性があります。
酵素への結合: 代謝経路に関与する特定の酵素を阻害または活性化します。
受容体との相互作用: 細胞表面または細胞内の受容体の活性を調節します。
遺伝子発現への影響: さまざまな細胞プロセスに関与する遺伝子の発現に影響を与えます。
6. 類似の化合物との比較
類似の化合物
2-[(1-ベンジル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オン: 構造は似ていますが、インドール部分にメチル基がありません。
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-キナゾリン-4(3H)-オン: 構造は似ていますが、キナゾリンオンコアにメチル基がありません。
独自性
2-[(1-ベンジル-5-メチル-2-オキソ-2,3-ジヒドロ-1H-インドール-3-イル)メチル]-3-メチルキナゾリン-4(3H)-オンは、インドール部分とキナゾリンオンコアの両方にメチル基が存在するため、独自性があります。これらの構造の特徴は、特定の分子標的に対する結合親和性の向上や薬物動態特性の改善など、独特の化学的および生物学的特性に貢献する可能性があります。
類似化合物との比較
Similar Compounds
2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one: Similar structure but lacks the methyl group on the indole moiety.
2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-quinazolin-4(3H)-one: Similar structure but lacks the methyl group on the quinazolinone core.
Uniqueness
The presence of both a methyl group on the indole moiety and the quinazolinone core in 2-[(1-benzyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methylquinazolin-4(3H)-one makes it unique. These structural features may contribute to its distinct chemical and biological properties, such as enhanced binding affinity to specific molecular targets or improved pharmacokinetic properties.
特性
分子式 |
C26H23N3O2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-[(1-benzyl-5-methyl-2-oxo-3H-indol-3-yl)methyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C26H23N3O2/c1-17-12-13-23-20(14-17)21(26(31)29(23)16-18-8-4-3-5-9-18)15-24-27-22-11-7-6-10-19(22)25(30)28(24)2/h3-14,21H,15-16H2,1-2H3 |
InChIキー |
QEQIRRZKGVIPFH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3C)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11328205.png)
![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11328209.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide](/img/structure/B11328210.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11328216.png)

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11328241.png)
![N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B11328254.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328261.png)


![4-{[(7-Bromo-1-benzoxepin-4-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B11328286.png)
